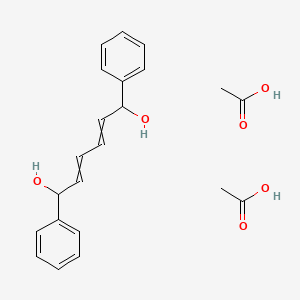
Acetic acid;1,6-diphenylhexa-2,4-diene-1,6-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;1,6-diphenylhexa-2,4-diene-1,6-diol is a complex organic compound with the molecular formula C18H18O3. This compound is characterized by the presence of acetic acid and a hexa-2,4-diene backbone with diphenyl groups at positions 1 and 6, and hydroxyl groups at positions 1 and 6. It is a versatile compound with significant applications in various fields of chemistry and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1,6-diphenylhexa-2,4-diene-1,6-diol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,6-diphenylhexa-2,4-diene-1,6-diol.
Acetylation: The hydroxyl groups at positions 1 and 6 are acetylated using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes using continuous flow reactors. This allows for efficient production with high yield and purity. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
化学反应分析
Types of Reactions
Oxidation: Acetic acid;1,6-diphenylhexa-2,4-diene-1,6-diol can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetoxy groups are replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products Formed
Oxidation: Diketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, amines.
科学研究应用
Acetic acid;1,6-diphenylhexa-2,4-diene-1,6-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and advanced materials.
作用机制
The mechanism of action of acetic acid;1,6-diphenylhexa-2,4-diene-1,6-diol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism depends on the specific application and the target molecule.
相似化合物的比较
Similar Compounds
Cyclohexa-2,4-diene-1,6-diol: A structurally similar compound with a cyclohexane backbone.
1,1,6,6-Tetraphenylhexa-2,4-diyne-1,6-diol: Another related compound with a diyne backbone and tetraphenyl groups.
Uniqueness
Acetic acid;1,6-diphenylhexa-2,4-diene-1,6-diol is unique due to its specific structural features, including the presence of both acetic acid and diphenyl groups. This gives it distinct chemical and biological properties compared to similar compounds. Its versatility in various chemical reactions and applications makes it a valuable compound in research and industry.
属性
CAS 编号 |
192444-32-9 |
|---|---|
分子式 |
C22H26O6 |
分子量 |
386.4 g/mol |
IUPAC 名称 |
acetic acid;1,6-diphenylhexa-2,4-diene-1,6-diol |
InChI |
InChI=1S/C18H18O2.2C2H4O2/c19-17(15-9-3-1-4-10-15)13-7-8-14-18(20)16-11-5-2-6-12-16;2*1-2(3)4/h1-14,17-20H;2*1H3,(H,3,4) |
InChI 键 |
IQBYREZBPVPGQE-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.CC(=O)O.C1=CC=C(C=C1)C(C=CC=CC(C2=CC=CC=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


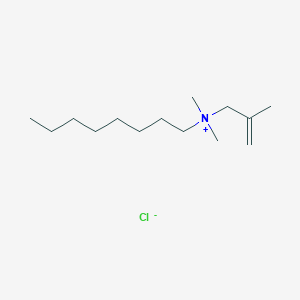


![1,3,2-Benzodioxaborole, 2-[(trimethylsilyl)ethynyl]-](/img/structure/B12575189.png)
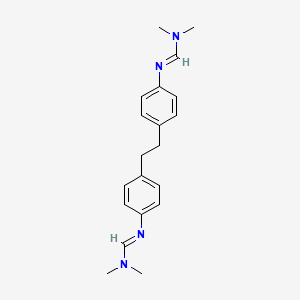
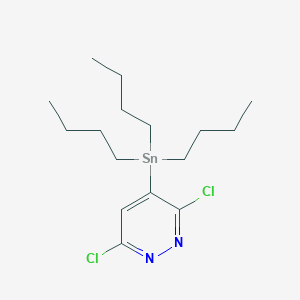
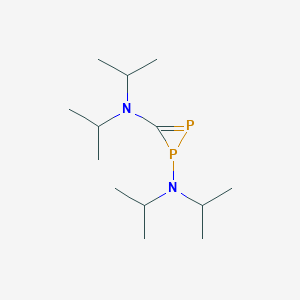
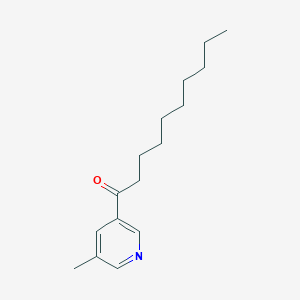
![1,1'-(1,3-Phenylene)bis[2-(1-phenyl-1H-tetrazol-5-yl)ethan-1-one]](/img/structure/B12575245.png)
![Bis[(trimethylsilyl)methyl] phenylarsonate](/img/structure/B12575246.png)



![1,2,3,6-Tetrahydro[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12575270.png)
